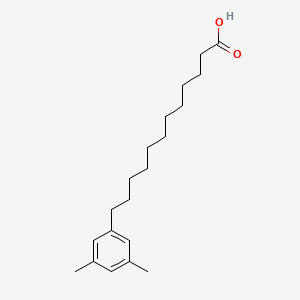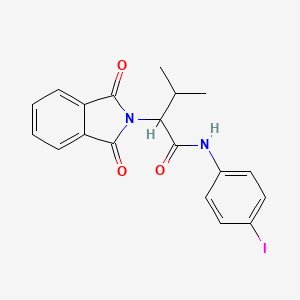
12-(3,5-Dimethylphenyl)dodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(3,5-Dimethylphenyl)dodecanoic acid: is an organic compound that belongs to the class of dodecanoic acid derivatives It is characterized by a dodecanoic acid chain attached to a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-(3,5-Dimethylphenyl)dodecanoic acid typically involves the reaction of 3,5-dimethylphenyl magnesium bromide with dodecanoic acid chloride. The reaction is carried out in an anhydrous environment, often using diethyl ether as a solvent. The reaction mixture is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 12-(3,5-Dimethylphenyl)dodecanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where the phenyl group may be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 12-(3,5-Dimethylphenyl)dodecanoic acid is used in the synthesis of various organic compounds. Its derivatives are studied for their potential as intermediates in organic synthesis.
Biology: The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of dodecanoic acid exhibit significant antibacterial and antifungal activities .
Medicine: Research is ongoing to explore the potential of this compound in drug development. Its derivatives may serve as lead compounds for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 12-(3,5-Dimethylphenyl)dodecanoic acid involves its interaction with cellular membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Lauric acid (Dodecanoic acid): A saturated fatty acid with a 12-carbon atom chain, known for its antimicrobial properties.
Undecanoic acid: An 11-carbon fatty acid with similar properties but a shorter chain length.
Tridecanoic acid: A 13-carbon fatty acid with similar properties but a longer chain length.
Uniqueness: 12-(3,5
Properties
Molecular Formula |
C20H32O2 |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
12-(3,5-dimethylphenyl)dodecanoic acid |
InChI |
InChI=1S/C20H32O2/c1-17-14-18(2)16-19(15-17)12-10-8-6-4-3-5-7-9-11-13-20(21)22/h14-16H,3-13H2,1-2H3,(H,21,22) |
InChI Key |
GRDWEVIBBHKSMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CCCCCCCCCCCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(2Z)-2-[1-(4-nitrophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide](/img/structure/B11703070.png)
![5-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenol](/img/structure/B11703071.png)

![2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11703079.png)
![4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol](/img/structure/B11703085.png)
![4-[(1E)-2-(2-Amino-6-oxo-6,9-dihydro-1H-purin-8-YL)diazen-1-YL]benzene-1-sulfonic acid](/img/structure/B11703092.png)


![2,13-Dibromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B11703122.png)

![3-[4-(acetylamino)phenyl]-N-(furan-2-ylmethyl)oxirane-2,2-dicarboxamide](/img/structure/B11703140.png)
![N-{(1Z)-1-(4-chlorophenyl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11703142.png)

![Ethyl 4-[2-(3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11703146.png)
